molecular formula C6H14ClNO5 B569149 3-Amino-3-deoxy-D-mannose Hydrochloride CAS No. 69880-85-9

3-Amino-3-deoxy-D-mannose Hydrochloride

Cat. No. B569149
CAS RN: 69880-85-9
M. Wt: 215.63
InChI Key: ADFOMBKCPIMCOO-MVNLRXSJSA-N
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Description

3-Amino-3-deoxy-D-mannose Hydrochloride, also known as D-Mannosamine hydrochloride, is a pharmaceutical compound used in the development of mannosylated liposomes for bioadhesive oral drug delivery via M cells of Peyer’s patches . It is a white crystalline solid with the molecular formula C6H14ClNO5 and a molecular weight of 215.63 .


Synthesis Analysis

D-Mannosamine hydrochloride can be used for the synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids . It has been used in a study to investigate the synthesis and high-throughput screening of N-acetyl-β-hexosaminidase inhibitor libraries targeting osteoarthritis .


Molecular Structure Analysis

The molecular structure of 3-Amino-3-deoxy-D-mannose Hydrochloride is represented by the formula C6H14ClNO5 . The compound is crystalline in its physical state .


Physical And Chemical Properties Analysis

3-Amino-3-deoxy-D-mannose Hydrochloride is a white crystalline solid . It is soluble in water . The compound has a molecular weight of 215.63 and a molecular formula of C6H14ClNO5 .

Scientific Research Applications

  • Nuclear Magnetic Resonance (NMR) Studies : Research has shown that amino sugars like 2-Amino-2-deoxy-D-mannose hydrochlorides can be studied using 13C and 1H NMR spectroscopy. This technique helps in understanding the coupling patterns and dihedral angle dependence of these molecules, making them useful in conformational analysis (Walker, T. E., London, R., Barker, R., & Matwiyoff, N., 1978).

  • Conformational Analysis : Studies have been conducted to determine the most stable conformations of 2-amino-2-deoxy-D-hexopyranose derivatives, including mannose, using empirical potential functions. Such research is crucial for understanding the structural and functional aspects of these sugars in biological systems (Taga, T., & Osaki, K., 1975).

  • Synthesis of Derivatives : Studies have described methods for preparing derivatives of 2-amino-2-deoxy-D-mannose, which are important for developing novel compounds with potential applications in drug development and biochemical research (Lemieux, R., & Nagabhushan, T. L., 1968).

  • Metal Ion Chelation : Research indicates that compounds like 2-amino-2-deoxy-D-mannose are effective chelating agents for metal ions such as copper. This property can be explored in various fields including bioinorganic chemistry and environmental studies (Kozłowski, H., Decock, P., Olivier, I., Micera, G., Pusino, A., & Pettit, L., 1990).

  • Crystallographic Studies : Crystallographic analysis of 3-Amino-3-deoxy-D-mannose Hydrochloride has provided insights into its structural properties, such as ionic hydrogen bonding, which is crucial in understanding its chemical behavior and potential applications (Lin, J., Oliver, A., & Serianni, A., 2022).

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Biochemical Pathways

, it’s known that D-Mannosamine hydrochloride, a related compound, can be used for the synthesis of non-natural ManNAc analogs for the expression of thiols on cell-surface sialic acids. This suggests that 3-Amino-3-deoxy-D-mannose Hydrochloride might also influence pathways related to cell surface modifications.

Pharmacokinetics

It is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

Given its use in proteomics research , it may have effects on protein expression or modification.

Action Environment

The action, efficacy, and stability of 3-Amino-3-deoxy-D-mannose Hydrochloride can be influenced by various environmental factors. For instance, it is recommended to store the compound at -20°C and avoid exposure to air or moisture over prolonged periods . These conditions can affect the compound’s stability and, consequently, its action and efficacy.

properties

IUPAC Name

(2S,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-5(3(10)1-8)6(12)4(11)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4-,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFOMBKCPIMCOO-MVNLRXSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703501
Record name 3-Amino-3-deoxy-D-mannose--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-deoxy-D-mannose Hydrochloride

CAS RN

69880-85-9
Record name 3-Amino-3-deoxy-D-mannose--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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